cis-2-Butene-1,4-diol

Description

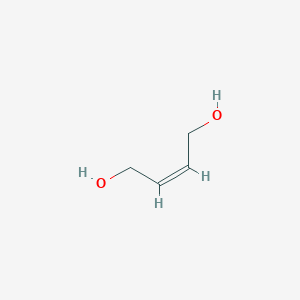

Structure

3D Structure

Properties

IUPAC Name |

(Z)-but-2-ene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTVZLZNOYNASJ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018106 | |

| Record name | (2Z)-2-Butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline] | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

141-149 °C AT 20 MM HG | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

128 °C, 128 °C (263 °F) OC | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.067-1.074 | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.0 (AIR= 1) | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

ALMOST COLORLESS LIQUID | |

CAS No. |

6117-80-2, 110-64-5 | |

| Record name | cis-2-Butene-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6117-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene-1,4-diol, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butene-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2Z)-2-Butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-2-butene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | But-2-ene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTENE-1,4-DIOL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA7VGU6SCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

7 °C (45 °F) | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Fundamental Properties of cis-2-Butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Butene-1,4-diol is a pivotal bifunctional molecule with significant applications in organic synthesis and materials science. Its unique structure, featuring a cis-configured double bond flanked by two primary hydroxyl groups, makes it a valuable precursor for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and relevant safety information to ensure its proper handling and use in a research and development setting.

Chemical and Physical Properties

This compound, also known by its IUPAC name (2Z)-but-2-ene-1,4-diol, is a nearly colorless, odorless liquid at room temperature.[1] It is highly soluble in water, ethanol (B145695), and acetone, but only sparingly soluble in benzene.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Fundamental Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₈O₂ | [2][3][4][5] |

| Molecular Weight | 88.11 g/mol | [2][3][5] |

| CAS Number | 6117-80-2 | [3][4][6] |

| Appearance | Colorless to light yellow, clear liquid | [1][7][8][9] |

| Odor | Odorless | [1][2][5][8] |

| Melting Point | 4-11 °C (39.2-51.8 °F; 277.15-284.15 K) | [3][7][8][10] |

| Boiling Point | 235 °C (455 °F; 508.15 K) at 760 mmHg | [3][7][8] |

| 141-149 °C at 20 mmHg | [1][2][10] | |

| Density | 1.072 - 1.082 g/mL at 20 °C | [3][7][9] |

| Refractive Index (n20/D) | 1.4770 - 1.4820 | [3][4][7] |

| Flash Point | 127 - 128 °C (260.6 - 262.4 °F) - closed cup | [3][7] |

| Solubility | Very soluble in water, ethanol, acetone. Sparingly soluble in benzene. | [1][2][10] |

| Vapor Density | 3.0 (Air = 1) | [1][2][5] |

| Vapor Pressure | 0.01 - 0.04 mmHg at 25 °C | [1][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features/Signals | References |

| ¹H NMR | Signals expected around 5.6-5.8 ppm (t, 2H, -CH=CH-), 4.1-4.3 ppm (d, 4H, -CH₂-OH), and a variable signal for the hydroxyl protons (-OH). | [11] |

| ¹³C NMR | Expected signals around 128-130 ppm (-CH=CH-) and 58-60 ppm (-CH₂-OH). | [12] |

| Infrared (IR) | Broad O-H stretch (~3300 cm⁻¹), C-H stretch (~2900 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-O stretch (~1050 cm⁻¹). | [5] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 88. | [5] |

Experimental Protocols

Synthesis of this compound via Hydrogenation of 2-Butyne-1,4-diol (B31916)

The most common and selective method for synthesizing this compound is the catalytic hydrogenation of 2-butyne-1,4-diol.[10] This reaction can be effectively carried out using catalysts such as Raney nickel or palladium on a support.

3.1.1. Using Raney Nickel Catalyst

-

Materials: 2-Butyne-1,4-diol, Raney Nickel (W-6), Ethanol (absolute), Hydrogen gas.

-

Procedure:

-

In a high-pressure autoclave, prepare a solution of 2-butyne-1,4-diol in absolute ethanol (e.g., 10-20% w/v).

-

Carefully add W-6 Raney Nickel catalyst to the solution. The catalyst loading is typically 5-10% by weight of the 2-butyne-1,4-diol. Caution: Raney Nickel is pyrophoric and should be handled under a solvent.

-

Seal the autoclave and purge with nitrogen gas to remove air.

-

Pressurize the autoclave with hydrogen gas to 2-4 atmospheres.

-

Stir the reaction mixture vigorously and heat to a temperature of 50-70 °C.

-

Monitor the reaction progress by hydrogen uptake. The reaction is typically complete when the theoretical amount of hydrogen has been consumed.

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Purge the autoclave with nitrogen gas.

-

The catalyst can be removed by filtration through a pad of celite. Caution: Do not allow the catalyst to dry as it can ignite in air.

-

The ethanol is removed from the filtrate by rotary evaporation to yield crude this compound.

-

3.1.2. Using Palladium on Calcium Carbonate (Pd/CaCO₃) Catalyst

-

Materials: 2-Butyne-1,4-diol, 1% Pd/CaCO₃, Methanol (B129727), Hydrogen gas.

-

Procedure:

-

Dissolve 2-butyne-1,4-diol in methanol in a suitable hydrogenation vessel.

-

Add the 1% Pd/CaCO₃ catalyst to the solution.

-

Seal the vessel, evacuate the air, and introduce hydrogen gas to a pressure of approximately 1.2 bar.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by GC to confirm the consumption of the starting material.

-

Upon completion, vent the hydrogen and filter the catalyst.

-

Remove the methanol under reduced pressure to obtain the crude product.

-

References

- 1. researchgate.net [researchgate.net]

- 2. How To [chem.rochester.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. arches.union.edu [arches.union.edu]

- 11. reddit.com [reddit.com]

- 12. 2-Butene-1,4-diol(6117-80-2) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to cis-2-Butene-1,4-diol (CAS: 6117-80-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-Butene-1,4-diol, with the CAS number 6117-80-2, is a bifunctional organic compound featuring a cis-configured carbon-carbon double bond flanked by two primary hydroxyl groups.[1] This unique structural arrangement imparts a combination of rigidity and reactivity, making it a valuable building block in organic synthesis and materials science.[1] It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Notably, it is a precursor in the synthesis of the antiviral agent Oxetanocin A and was historically used in the production of the insecticide Endosulfan.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature. It is highly soluble in water and other polar organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 6117-80-2 | |

| Molecular Formula | C₄H₈O₂ | |

| Molecular Weight | 88.11 g/mol | |

| Appearance | Clear, colorless to yellow liquid | |

| Melting Point | 4-10 °C | |

| Boiling Point | 235 °C | |

| Density | 1.072 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.478 | |

| Solubility | Soluble in water |

Synthesis

The most common and industrially significant method for the synthesis of this compound is the selective catalytic hydrogenation of 2-butyne-1,4-diol (B31916).[5] The key to this synthesis is the use of a catalyst that favors the cis-isomer and prevents over-hydrogenation to 1,4-butanediol.[6]

Experimental Protocol: Catalytic Hydrogenation of 2-Butyne-1,4-diol

This protocol is adapted from a patented method for the selective hydrogenation of 2-butyne-1,4-diol.[1]

Materials:

-

2-Butyne-1,4-diol aqueous solution (52-78 wt%)

-

5 wt% Palladium on Carbon (Pd/C) catalyst

-

Lead(II) acetate (B1210297) (for catalyst poisoning)

-

Nitrogen gas

-

Hydrogen gas

-

Autoclave reactor

Procedure:

-

Prepare a lead-poisoned Pd/C catalyst by treating the 5 wt% Pd/C with 1-3 wt% lead acetate.

-

Charge the autoclave with the 2-butyne-1,4-diol aqueous solution and the lead-poisoned Pd/C catalyst (0.33-0.99 wt% of the total reaction mass).

-

Seal the autoclave and purge the system first with nitrogen gas to remove air, and then with hydrogen gas.

-

Commence stirring (450-550 rpm) and heat the reactor to a temperature of 35-45°C.

-

Pressurize the reactor with hydrogen to 0.6-1.7 MPa and maintain this pressure throughout the reaction.

-

Allow the reaction to proceed for 60-390 minutes, monitoring the consumption of the starting material.

-

Upon completion, stop the stirring and the hydrogen supply.

-

Rapidly cool the reactor and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture to remove the catalyst and obtain the crude this compound solution.

Quantitative Data: Data from various studies on the synthesis of this compound are summarized in Table 2.

| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion of 2-Butyne-1,4-diol (%) | Selectivity to this compound (%) | Reference(s) |

| 1% Pd/CaCO₃-NH₃ | - | - | - | - | Almost complete | [7] |

| 0.5 wt% Pt/SiC | 100 | 1 | 10 | 96 | ~96 | [2] |

| Pd/SiO₂-Schiff base | 50 | 2 | 4 | 95.2 | 100 | [8] |

| Lead-poisoned 5% Pd/C | 35-45 | 0.6-1.7 | 1-6.5 | - | High (implied) | [1] |

Workflow Diagram:

Purification

Crude this compound often contains the trans-isomer and unreacted starting material or over-hydrogenated product. A common purification method is crystallization.[9]

Experimental Protocol: Purification by Crystallization This protocol is based on a patented purification method.[9]

Materials:

-

Crude this compound

-

Acetone, methyl ethyl ketone, or tetrahydrofuran

-

Dry ice

-

Centrifuge

Procedure:

-

Dissolve the crude this compound in acetone, methyl ethyl ketone, or tetrahydrofuran.

-

Gradually add crushed dry ice to the solution with stirring to cool it to approximately -40 to -45°C, inducing crystallization.

-

Separate the precipitated crystals from the solvent using a pre-cooled centrifuge.

-

Wash the isolated crystals with a small amount of cold solvent.

-

Drying the crystals yields purified this compound. A single purification step can significantly reduce the amount of trans-isomer.[9]

Chemical Reactions

The presence of both a double bond and two hydroxyl groups allows this compound to undergo a variety of chemical transformations.

Hydrogenation to 1,4-Butanediol

Complete hydrogenation of the double bond yields 1,4-butanediol, an important industrial chemical.[8]

Reaction Scheme:

Isomerization to trans-2-Butene-1,4-diol

Under certain conditions, the cis-isomer can be converted to the thermodynamically more stable trans-isomer.[10] This is often an undesired side reaction during synthesis but can also be carried out intentionally.

Reaction Scheme:

Cross-Metathesis

This compound can participate in olefin cross-metathesis reactions, for example, with eugenol (B1671780) using a Grubbs catalyst to form a natural product.[3][11][12]

Experimental Protocol: Cross-Metathesis with Eugenol This protocol is adapted from a published laboratory experiment.[13]

Materials:

-

Eugenol

-

This compound

-

Grubbs' second-generation catalyst

-

Dichloromethane (solvent)

-

Silica (B1680970) gel for chromatography

-

Methyl t-butyl ether (MTBE) and petroleum ether (for chromatography)

Procedure:

-

Dissolve eugenol and this compound in dichloromethane.

-

Add the Grubbs' catalyst to the solution.

-

Stir the reaction mixture at room temperature overnight (at least 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture directly onto silica gel.

-

Purify the product by column chromatography using a mixture of MTBE and petroleum ether as the eluent.

-

Combine the fractions containing the product and concentrate to yield the crude product.

-

Recrystallize the crude product from methylene (B1212753) chloride to obtain the pure (E)-4-(4-hydroxy-3-methoxyphenyl)but-2-en-1-ol.

Quantitative Data:

-

Yield: Up to 98% (crude), 41% (recrystallized).[13]

Copolymerization

This compound can be used as a monomer in polymerization reactions. For example, it can be copolymerized with acrylamide (B121943).[14][15]

Experimental Protocol: Copolymerization with Acrylamide This protocol is based on a published study.[14][15]

Materials:

-

Acrylamide

-

This compound

-

Ceric ammonium (B1175870) nitrate (B79036) (CAN) (initiator)

-

Nitric acid

-

Deionized water

Procedure:

-

Dissolve acrylamide and this compound in deionized water in a round-bottom flask.

-

Prepare a CAN solution by dissolving it in dilute nitric acid.

-

Heat the monomer solution to 50°C.

-

Inject the CAN solution into the pre-heated monomer solution to initiate polymerization.

-

Carry out the reaction for a set period (e.g., 6 hours) under an inert atmosphere (argon) in the dark.

-

The resulting copolymer can be purified by precipitation in a non-solvent like acetone.

Quantitative Data for Optimal Yield:

| Parameter | Value | Reference(s) |

|---|---|---|

| CAN solution volume | 8 mL | [14][15] |

| Acrylamide amount | 2.4 x 10⁻³ mmol | [14][15] |

| This compound amount | 19.6 x 10⁻³ mmol | [14][15] |

| Reaction Time | 6 hours | [14][15] |

| Reaction Temperature | 50 °C | [14][15] |

| Copolymer Yield | 65.1% |[14][15] |

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate in the synthesis of various valuable compounds.

-

Oxetanocin A Synthesis: It is a key starting material for the synthesis of the antiviral nucleoside analogue, Oxetanocin A.[3] The synthesis involves several steps to form the oxetane (B1205548) ring, which is a crucial structural motif for its biological activity.[16][17]

-

Vitamin B6 Synthesis: It is an intermediate in the industrial production of Vitamin B6 (pyridoxine).[1]

-

Dihydrofuran Synthesis: It can be used in the synthesis of 2,3-dihydrofurans through various catalytic cyclization reactions.[18][19]

Reaction Pathway Overview:

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and purity assessment of this compound.

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals for the hydroxyl protons, the methylene protons adjacent to the hydroxyl groups, and the vinylic protons. The coupling patterns provide information on the cis-stereochemistry. | [20][21][22] |

| ¹³C NMR | Resonances for the methylene carbons and the vinylic carbons. | [20][21] |

| FTIR | Characteristic absorptions for O-H stretching (broad), C-H stretching (alkenyl and alkyl), C=C stretching, and C-O stretching. | [20][23] |

| Mass Spec. | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. | [20][24] |

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation.[25] It may also cause respiratory irritation.[25] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry place away from strong oxidizing agents.[25]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, polymer chemistry, and the pharmaceutical industry. Its synthesis via the selective hydrogenation of 2-butyne-1,4-diol is a well-established process, and its unique structure allows for a wide range of subsequent chemical modifications. This guide has provided a detailed overview of its properties, synthesis, reactions, and applications, including specific experimental protocols and quantitative data to aid researchers and scientists in their work with this important compound.

References

- 1. benchchem.com [benchchem.com]

- 2. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]

- 3. Grubbs's cross metathesis of eugenol with this compound to make a natural product. An organometallic experiment for the undergraduate lab | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. arches.union.edu [arches.union.edu]

- 6. This compound | High-Purity Reagent [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. JPH075492B2 - Method for purifying this compound - Google Patents [patents.google.com]

- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tkelly.org [tkelly.org]

- 13. researchgate.net [researchgate.net]

- 14. ajchem-a.com [ajchem-a.com]

- 15. ajchem-a.com [ajchem-a.com]

- 16. ora.ox.ac.uk [ora.ox.ac.uk]

- 17. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 18. 2,3-Dihydrofuran synthesis [organic-chemistry.org]

- 19. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. 2-Butene-1,4-diol(6117-80-2) 13C NMR spectrum [chemicalbook.com]

- 22. 2-BUTENE-1,4-DIOL(821-11-4) 1H NMR spectrum [chemicalbook.com]

- 23. 2-Butene-1,4-diol [webbook.nist.gov]

- 24. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to cis-2-Butene-1,4-diol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-2-Butene-1,4-diol ((2Z)-But-2-ene-1,4-diol), a versatile bifunctional building block crucial in organic synthesis and materials science. This document details its molecular structure, physicochemical properties, experimental protocols for its synthesis and characterization, and its applications as a precursor in the synthesis of high-value chemicals, including pharmaceuticals and semiochemicals.

Molecular Structure and Properties

This compound is characterized by a four-carbon chain containing a cis-configured double bond between C2 and C3, with primary hydroxyl groups at both termini (C1 and C4). This arrangement provides a rigid, yet functionalized, backbone amenable to a wide range of chemical transformations. The electron-rich double bond is susceptible to electrophilic addition and can act as a dienophile in Diels-Alder reactions, while the two primary alcohol groups can be readily oxidized, esterified, or etherified.

Chemical Identifiers

A collection of key chemical identifiers for this compound is presented below.

| Identifier | Value |

| IUPAC Name | (2Z)-but-2-ene-1,4-diol[1] |

| CAS Number | 6117-80-2 |

| Molecular Formula | C₄H₈O₂[1] |

| SMILES | C(/C=C\CO)O[2] |

| InChI Key | ORTVZLZNOYNASJ-UPHRSURJSA-N |

| Beilstein No. | 1679241 |

| EC Number | 228-085-1 |

Physicochemical Data

Key physicochemical properties of this compound are summarized in the following table. The compound is a clear, colorless to light yellow liquid at room temperature and is very soluble in water.[2][3]

| Property | Value |

| Molar Mass | 88.11 g/mol |

| Density | 1.072 g/mL at 20 °C |

| Melting Point | 4-10 °C |

| Boiling Point | 235 °C |

| Flash Point | 128 °C (closed cup) |

| Refractive Index (n20/D) | 1.478 |

| Solubility | Very soluble in water; soluble in ethanol (B145695) and acetone (B3395972).[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis via Catalytic Hydrogenation

The most common and effective method for synthesizing this compound is the selective partial hydrogenation of 2-butyne-1,4-diol (B31916). The use of a "poisoned" catalyst, such as a Lindlar catalyst (palladium on calcium carbonate) or certain Raney nickel preparations, is crucial to prevent over-reduction to 1,4-butanediol. The cis-stereochemistry is a result of syn-addition of hydrogen across the alkyne triple bond on the catalyst surface.

Protocol: Selective Hydrogenation of 2-Butyne-1,4-diol

-

Catalyst Preparation: Prepare a 1% Pd/CaCO₃ catalyst. The addition of ammonia (B1221849) to the reaction mixture can significantly enhance selectivity for the cis-alkene product by competitively adsorbing to the catalyst surface and moderating its activity.[4]

-

Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), charge a solution of 2-butyne-1,4-diol in a suitable solvent (e.g., methanol (B129727) or ethanol). Add the prepared catalyst (typically 1-5 mol% relative to the substrate).

-

Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 2-4 atmospheres.[2]

-

Reaction Monitoring: Vigorously stir the mixture at room temperature. The reaction is typically monitored by observing hydrogen uptake. The reaction should be stopped once the stoichiometric amount of one mole of H₂ per mole of alkyne has been consumed to prevent further reduction. Progress can also be monitored by techniques such as GC or TLC.

-

Workup: After the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

Purification by Crystallization

Industrially obtained or crude this compound may contain impurities such as the trans-isomer or unreacted starting material. A purification protocol based on crystallization is detailed below.

Protocol: Purification of this compound

-

Dissolution: Dissolve the crude this compound (e.g., 20 kg with 99.1% purity) in a suitable solvent such as acetone (e.g., 60 kg), methyl ethyl ketone, or tetrahydrofuran (B95107) at room temperature with stirring.

-

Cooling & Crystallization: Cool the solution to induce crystallization. For a large scale, this can be achieved by gradually adding crushed dry ice to the stirred solution over approximately 30 minutes until the temperature reaches between -40 and -45 °C, where precipitation is near saturation.

-

Isolation: Separate the precipitated crystals from the solvent using a pre-cooled centrifuge or by vacuum filtration.

-

Washing & Drying: Wash the crystals with a small amount of the cold solvent to remove residual impurities. Dry the purified crystals under vacuum. This process can effectively reduce the amount of trans-isomer by a factor of three or more. Repeating the procedure can further enhance purity.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic methods.

Protocol: General Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Prepare a solution of the compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. The expected signals are:

-

A triplet for the two equivalent olefinic protons (-CH=CH-).

-

A doublet for the four equivalent methylene (B1212753) protons (-CH₂-OH).

-

A singlet for the two equivalent hydroxyl protons (-OH), which may be broad and its chemical shift can vary with concentration and temperature.

-

-

¹³C NMR Acquisition: Record the spectrum on the same instrument (e.g., at 101 MHz). Due to the molecule's symmetry, only two signals are expected:

-

One signal for the two equivalent olefinic carbons (-CH=CH-).

-

One signal for the two equivalent methylene carbons (-CH₂-OH).

-

-

-

Infrared (IR) Spectroscopy:

-

Acquire the spectrum using an FTIR spectrometer, either as a neat liquid film between salt plates (NaCl or KBr) or using an ATR accessory.

-

Expected Peaks: A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol groups, and a peak around 1650 cm⁻¹ for the C=C stretching of the cis-alkene.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a GC-MS system with electron ionization (EI).

-

Expected Fragments: The molecular ion peak (M⁺) at m/z = 88, along with characteristic fragmentation patterns.

-

Applications in Synthesis

This compound is a key intermediate for a variety of valuable compounds. Its bifunctionality allows for the construction of complex cyclic and polymeric structures.

Synthesis of Furan (B31954)

The diol can be readily converted to furan, a fundamental five-membered aromatic heterocycle.

Protocol: Oxidation of this compound to Furan [5]

-

Reaction Setup: In a 250 mL reaction flask equipped for distillation, place this compound (20.0 g) and water (40 mL).

-

Heating: Rapidly heat the mixture to 90 °C.

-

Oxidant Addition: Discontinue heating. Prepare a solution of sodium dichromate dihydrate (30.0 g) in aqueous sulfuric acid (20 g of concentrated H₂SO₄ in 70 mL of water). Add this oxidizing solution dropwise to the diol mixture with efficient stirring, maintaining the reaction temperature at 90-92 °C.

-

Distillation: A mixture of furan and water will immediately distill off at a temperature of 75-85 °C. The addition should be complete within approximately 10 minutes.

-

Completion: After the addition is complete, heat the reaction mixture to 100 °C for 2-5 minutes to ensure the reaction goes to completion.

-

Isolation: The distillate will separate into an aqueous layer and an impure furan layer, which can be separated for further purification. This method can achieve a yield of approximately 62%.[5]

Precursor in Drug and Pheromone Synthesis

The rigid stereochemistry of this compound makes it an invaluable starting material for stereocontrolled syntheses.

-

Antiviral Agents: It is a documented starting material for the synthesis of the potent antiviral nucleoside analogue, Oxetanocin A.

-

Insect Pheromones: It serves as the precursor in a practical, stereocontrolled synthesis of α-multistriatin, an essential component of the aggregation pheromone of the European elm bark beetle.[2] The synthesis proceeds by first converting the diol to the corresponding acetonide alcohol, which is then elaborated through several steps to the final pheromone structure.[2]

Visualized Workflows and Structures

The following diagrams, created using the DOT language, illustrate the key structures and transformations described in this guide.

Caption: Ball-and-stick representation of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Role of this compound as a central precursor in organic synthesis.

References

- 1. This compound, 97% 500 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. When 2butyne is treated with H2 Lindlars catalyst compound class 11 chemistry CBSE [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and absolute configuration of multistriatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of cis-2-Butene-1,4-diol from 2-butyne-1,4-diol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of cis-2-butene-1,4-diol from 2-butyne-1,4-diol (B31916), a critical transformation in the production of various fine chemicals, pharmaceuticals, and agricultural products. The focus is on the selective catalytic hydrogenation of the alkyne to the corresponding cis-alkene, a reaction that demands precise control of catalysts and reaction conditions to prevent over-reduction to the alkane. This document details the most effective catalytic systems, provides comprehensive experimental protocols, and presents quantitative data to facilitate the replication and optimization of this important synthesis.

Introduction

The selective hydrogenation of 2-butyne-1,4-diol to this compound is a cornerstone reaction in organic synthesis. The cis-diol is a valuable intermediate, notably in the synthesis of Vitamin B6, various insecticides, and fungicides.[1] The primary challenge in this synthesis is to achieve high selectivity for the cis-alkene without further reduction to 1,4-butanediol (B3395766) or the formation of the trans-isomer. This is typically accomplished through the use of "poisoned" or modified heterogeneous catalysts that moderate the activity of the metal, allowing for the selective reduction of the alkyne.

Catalytic Systems for Selective Hydrogenation

Several catalytic systems have been developed for the highly selective conversion of 2-butyne-1,4-diol to this compound. The most prominent and effective catalysts are Lindlar's catalyst and P-2 Nickel catalyst. Platinum-based catalysts have also shown considerable promise.

Lindlar's Catalyst

Lindlar's catalyst is a palladium-based heterogeneous catalyst that is "poisoned" to reduce its activity, thereby preventing the over-reduction of the initially formed alkene.[2][3] The catalyst typically consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and is deactivated with lead acetate (B1210297) and quinoline (B57606).[3][4] The lead and quinoline poison the most active sites on the palladium surface, which are responsible for alkene hydrogenation, while still allowing for the hydrogenation of the alkyne.[4] The syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface results in the exclusive formation of the cis-alkene.[4][5][6]

P-2 Nickel Catalyst

P-2 nickel is a nickel boride catalyst prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165) in an ethanol (B145695) solution.[7][8][9] This catalyst is also highly selective for the reduction of alkynes to cis-alkenes.[7] The selectivity of the P-2 Ni catalyst can be further enhanced by the addition of ethylenediamine (B42938), which acts as a modifier, leading to very high cis:trans ratios of the resulting alkene.[7][10]

Platinum-Based Catalysts

Recent research has demonstrated the efficacy of platinum-based catalysts for the selective hydrogenation of 2-butyne-1,4-diol. For instance, a low concentration of platinum (0.5 wt.%) supported on silicon carbide (SiC) has shown excellent selectivity (~96%) for this compound with high conversion of the starting material.[11] Similarly, a 1% Pt/CaCO₃ catalyst has been used in a fixed-bed reactor for continuous hydrogenation, yielding 2-butene-1,4-diol (B106632) with high selectivity.[12][13]

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems for the selective hydrogenation of 2-butyne-1,4-diol to this compound, providing a comparative overview of their efficacy.

Table 1: Performance of Palladium-Based Catalysts

| Catalyst | Support | Additive | Temperature (°C) | Pressure (H₂) | Solvent | BYD Conversion (%) | BED Selectivity (%) | Reference |

| 1% Pd | CaCO₃ | NH₃ | 50-80 | - | - | - | ~100 | [12][14][15] |

| Pd | SiO₂-Schiff base | None | 50 | 2 MPa | Aqueous | 95.2 | ~100 | [12][14] |

| 5 wt% Pd-C | - | Lead | 35-45 | 0.6-1.7 MPa | Aqueous | - | 95.1-96.0 | [16] |

| Pd nanoparticles | Polymeric resin (-NH₂) | None | 45 | 0.3 MPa | - | - | - | [14] |

Table 2: Performance of Platinum-Based Catalysts

| Catalyst | Support | Temperature (°C) | Pressure (H₂) | Solvent | BYD Conversion (%) | BED Selectivity (%) | Reference |

| 0.5 wt% Pt | SiC | - | - | - | 96 | ~96 | [11][14] |

| 1% Pt | CaCO₃ | - | - | - | 78 | 73 | [13] |

Table 3: Performance of P-2 Nickel Catalyst

| Catalyst | Additive | Substrate | Olefin Yield (%) | cis:trans Ratio | Reference |

| P-2 Ni | Ethylenediamine | Hex-3-yne | 95.1 | 100:1 | [7] |

| P-2 Ni | Ethylenediamine | 1-Phenylpropyne | >95 | ~200:1 | [7] |

| P-2 Ni | Ethylenediamine | Hex-3-yn-1-ol | 94 | >100:1 | [7] |

Note: BYD refers to 2-butyne-1,4-diol and BED refers to 2-butene-1,4-diol.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using the key catalytic systems discussed.

General Hydrogenation Procedure in a Batch Reactor

-

Catalyst Activation (if required): For some catalysts, a pre-treatment or activation step may be necessary. This typically involves reducing the catalyst under a hydrogen flow at a specific temperature. Follow the specific literature procedure for the chosen catalyst.[17]

-

Reaction Setup: In a high-pressure autoclave reactor equipped with a magnetic stirrer, add the catalyst and the chosen solvent.[17]

-

Reactant Addition: Add the 2-butyne-1,4-diol to the reactor.

-

Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas.[17]

-

Pressurization and Heating: Pressurize the reactor to the desired hydrogen pressure and heat it to the specified reaction temperature while stirring.[17]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the selectivity for the desired product.[17]

-

Work-up: After the reaction is complete, cool the reactor, vent the excess hydrogen, and filter the catalyst from the reaction mixture. The product can then be purified.[17]

Protocol for Hydrogenation using Pd/SiO₂-Schiff base catalyst

-

Materials: 2-butyne-1,4-diol, Pd/SiO₂-Schiff base catalyst, Ethanol (or other suitable solvent), High-pressure autoclave reactor, Hydrogen gas (high purity).[17]

-

Procedure:

-

Charge the autoclave reactor with the Pd/SiO₂-Schiff base catalyst and ethanol.

-

Add the 2-butyne-1,4-diol to the reactor.

-

Seal the reactor and purge it first with nitrogen and then with hydrogen.

-

Pressurize the reactor with hydrogen to 2 MPa.

-

Heat the reactor to 50°C while stirring.

-

Monitor the reaction until completion.

-

After cooling and venting, filter the catalyst. The filtrate contains the product.[17]

-

Protocol for P-2 Nickel Catalyst Preparation and Use

-

P-2 Nickel Preparation: P-2 nickel catalyst is prepared by the reduction of nickel(II) acetate with sodium borohydride in ethanol.[7][8]

-

Hydrogenation Procedure:

-

In a reactor purged with hydrogen, add the freshly prepared P-2 nickel catalyst.

-

Add ethylenediamine as a modifier.

-

Add the 2-butyne-1,4-diol (or other alkyne substrate).

-

The reaction is typically carried out at room temperature and atmospheric pressure of hydrogen.[7]

-

Hydrogen uptake is monitored to determine the reaction endpoint.

-

The reaction mixture is then filtered, and the product is isolated from the filtrate.[7]

-

Purification of this compound

A common method for purifying this compound and removing the trans-isomer involves recrystallization. The crude product is dissolved in a suitable solvent such as acetone, methyl ethyl ketone, or tetrahydrofuran, and then cooled to induce crystallization of the cis-isomer, which can then be isolated by filtration.[18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the hydrogenation of 2-butyne-1,4-diol.

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The synthesis of this compound from 2-butyne-1,4-diol is a well-established yet nuanced process that relies heavily on the choice of catalyst and precise control of reaction parameters. Lindlar's catalyst and P-2 nickel catalyst remain the industry standards for achieving high cis-selectivity. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and professionals in the field with the necessary information to successfully implement and optimize this crucial chemical transformation. Further research into novel catalytic systems, particularly those based on more abundant and less toxic metals, continues to be an active area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reactionweb.io [reactionweb.io]

- 5. orgosolver.com [orgosolver.com]

- 6. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 7. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Nickel boride catalyst - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. JPH075492B2 - Method for purifying this compound - Google Patents [patents.google.com]

cis-2-Butene-1,4-diol reaction pathways

An In-depth Technical Guide to the Reaction Pathways of cis-2-Butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bifunctional organic compound with the chemical formula C₄H₈O₂, is a pivotal intermediate in organic synthesis and materials science.[1][2] Its structure, featuring a cis-configured internal double bond flanked by two primary hydroxyl groups, provides a unique and rigid backbone for a variety of chemical transformations.[1] This guide details the core reaction pathways of this compound, including its synthesis, key transformations such as hydrogenation, oxidation, and cyclization, and its application as a precursor for valuable chemicals. The document provides structured data tables for quantitative comparison, detailed experimental protocols, and visual diagrams of reaction pathways and workflows to support advanced research and development.

Synthesis of this compound

The most prevalent industrial method for synthesizing this compound is the selective partial hydrogenation of 2-butyne-1,4-diol (B31916).[3] The primary challenge in this synthesis is achieving high selectivity for the cis-alkene diol while preventing over-hydrogenation to the fully saturated 1,4-butanediol (B3395766).[1][3]

Catalytic Hydrogenation of 2-Butyne-1,4-diol

The selective hydrogenation is a surface-mediated process where 2-butyne-1,4-diol is adsorbed onto the active sites of a catalyst.[1] The key to high selectivity is to promote the desorption of the desired this compound product before it can undergo further reduction.[1] Various catalyst systems have been developed to optimize this process. Palladium-based catalysts are widely used, and their performance can be enhanced by supports and modifiers.[4][5] For instance, a 1% Pd/CaCO₃ catalyst system used with ammonia (B1221849) has been shown to achieve high selectivity for this compound.[4][5] Bio-catalysts, such as bio-Pd derived from bacterial biomass, have also demonstrated 100% selectivity under mild conditions.[3]

Quantitative Data for Synthesis

The following table summarizes the performance of various catalyst systems in the hydrogenation of 2-butyne-1,4-diol.

| Catalyst System | Support/Modifier | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to this compound (%) | Reference |

| Pd/SiO₂-Schiff | Schiff base modified SiO₂ | 50 | 2 | 95.2 | 100 | [4] |

| 1% Pd/CaCO₃ | Ammonia (NH₃) | Ambient | - | - | ~100 | [4][5] |

| Bio-Pd | R. capsulatus biomass | Mild | - | 62.6 | 100 | [3] |

| Raney Nickel | - | - | - | - | High, but side reactions occur | [1] |

Core Reaction Pathways

This compound is a versatile substrate for numerous chemical reactions due to its dual hydroxyl groups and reactive double bond.[1][3] It is frequently used as a probe molecule to study complex reaction mechanisms like hydrogenation, hydrogenolysis, and isomerization.[3][6]

Hydrogenation

The double bond in this compound can be fully saturated through hydrogenation to yield 1,4-butanediol (BDO), an important industrial chemical.[3][7] This reaction is typically carried out using palladium or ruthenium catalysts.[3][8] The choice of solvent can significantly influence the reaction; for example, using water as a solvent enhances activity and selectivity towards BDO while suppressing side reactions like hydrogenolysis.[4]

Under certain conditions, hydrogenation over ruthenium catalysts (e.g., Ru/SiO₂) can also lead to the formation of 2-hydroxytetrahydrofuran.[8]

Isomerization

This compound can isomerize to its geometric isomer, trans-2-butene-1,4-diol.[1][3] This rearrangement of the double bond is a key consideration in catalytic systems, as the trans isomer may exhibit different reactivity.[3]

Cyclodehydration

The dehydration of this compound can lead to the formation of cyclic ethers. Theoretical studies suggest that a concerted mechanism is likely involved in the cyclodehydration to produce 2,5-dihydrofuran.[9] This reaction pathway differs significantly from the cyclodehydration of 1,4-butanediol, which forms tetrahydrofuran.[9]

Oxidation

The hydroxyl groups and the double bond are susceptible to oxidation. Reaction with strong oxidizing agents like acidified potassium permanganate (B83412) at elevated temperatures can cleave the carbon-carbon double bond, ultimately yielding acetic acid.[10] Milder oxidation can convert the primary alcohol groups to aldehydes or carboxylic acids, leading to intermediates like maleic acid.[11]

Esterification and Polymerization

The hydroxyl groups of this compound readily undergo esterification.[1][2] This reactivity makes it a valuable monomer for producing specialty polymers. It can be used in melt polycondensation with various diacids to synthesize unsaturated polyesters with high molecular weights.[12] It is also used as a comonomer for polyurethanes.[13]

Synthesis of Endosulfan

A notable application in agrochemical synthesis is the reaction of this compound with hexachlorocyclopentadiene in a Diels-Alder reaction to produce endosulfan diol.[3][14] This intermediate is then treated with thionyl chloride to form endosulfan, a broad-spectrum insecticide that has been largely phased out due to its toxicity.[3][14]

Summary of Key Reactions

| Reaction Type | Reagent(s) / Catalyst | Conditions | Major Product(s) | Reference |

| Hydrogenation | H₂, Palladium catalyst | Mild | 1,4-Butanediol | [3][4] |

| Isomerization | Catalytic conditions | - | trans-2-Butene-1,4-diol | [1][3] |

| Cyclization | H₂, Ru/SiO₂ | - | 2-Hydroxytetrahydrofuran | [8] |

| Cyclodehydration | Acidic catalyst | - | 2,5-Dihydrofuran | [9] |

| Oxidation | Acidified KMnO₄ | Elevated temperature | Acetic Acid | [10] |

| Polymerization | α,ω-Diacids | Melt polycondensation | Unsaturated Polyesters | [12] |

| Diels-Alder | Hexachlorocyclopentadiene | - | Endosulfan Diol | [3][14] |

Experimental Protocols

Protocol: Selective Hydrogenation of 2-Butyne-1,4-diol

This protocol is a generalized procedure based on continuous flow hydrogenation methods.[15]

Objective: To synthesize this compound with high selectivity.

Materials:

-

2-Butyne-1,4-diol

-

Methanol (HPLC grade, deaerated)

-

Palladium-based catalyst (e.g., PdMonoBor column catalyst)

-

Hydrogen gas (H₂)

-

Continuous flow reactor system

-

Gas chromatograph (GC) for analysis

Procedure:

-

Prepare a 0.1 M solution of 2-butyne-1,4-diol in deaerated methanol.

-

Pack the column reactor with the chosen palladium catalyst (e.g., 29 mg of PdMonoBor in a 176 μL reactor).

-

Set up the continuous flow system. Flow the 0.1 M alkyne solution through the reactor at a controlled rate (e.g., 0.2 mL/min).

-

Simultaneously, introduce a flow of hydrogen gas (e.g., 1.3 mL/min) into the system. This may result in a reactor inlet pressure of approximately 1.2 bar.

-

Allow the reaction to reach steady-state conditions, which may take about 1 hour.

-

Collect the product solution at the reactor outlet.

-

Monitor the reaction progress by periodically analyzing samples of the product solution for conversion and selectivity using gas chromatography (GC).

-

The reaction can be run for an extended period (e.g., 14 hours) to assess catalyst stability and performance over time.

Applications in Drug Development and Advanced Synthesis

This compound serves as a key building block for complex molecules with biological activity.

-

Antivirals: It is used in the synthesis of the antiviral product oxetanocin A.[6]

-

Pheromones: It is a starting material for the stereocontrolled synthesis of α-multistriatin, a component of the aggregation pheromone of the European elm bark beetle.[16]

-

Drug Impurities: It has been identified as an impurity of Gadobutrol, a paramagnetic contrast agent used in magnetic resonance imaging (MRI).[]

-

General Intermediates: The compound and its derivatives are valuable intermediates for a range of pharmaceuticals and agrochemicals.[3][18]

Conclusion

This compound is a highly versatile chemical intermediate with well-defined reaction pathways. Its synthesis is dominated by the selective hydrogenation of 2-butyne-1,4-diol, where catalyst design is critical for achieving high selectivity. The compound's dual functionality allows for a wide array of transformations, including hydrogenation, isomerization, cyclization, and polymerization, making it a valuable precursor for industrial chemicals, advanced polymers, and complex bioactive molecules. A thorough understanding of these reaction pathways, supported by detailed experimental data and protocols, is essential for its effective utilization in research, development, and industrial applications.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. CAS 6117-80-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 6117-80-2 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. Sciencemadness Discussion Board - 2-Buten-1,4-diol metabolism - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-Butene-1,4-diol | C4H8O2 | CID 8065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cis-Butene-1,4-diol - Wikipedia [en.wikipedia.org]

- 15. 2-Butene-1,4-diol synthesis - chemicalbook [chemicalbook.com]

- 16. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 18. JPH075492B2 - Method for purifying this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Addition Reactions of cis-2-Butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic addition reactions of cis-2-butene-1,4-diol, a versatile bifunctional building block. The presence of both a carbon-carbon double bond and two primary hydroxyl groups leads to a rich and complex chemistry, offering pathways to a variety of valuable heterocyclic compounds and functionalized diols. This document details the core reaction mechanisms, stereochemical outcomes, potential for intramolecular cyclization, and provides illustrative experimental protocols.

Core Principles of Electrophilic Addition to this compound

The electron-rich π-bond of the alkene in this compound is susceptible to attack by electrophiles. The general mechanism follows a two-step pathway:

-

Electrophilic Attack: The π electrons of the double bond attack an electrophile (E+), forming a carbocation or a bridged halonium ion intermediate. In the case of unsymmetrical electrophiles (e.g., HBr), the initial protonation is expected to follow Markovnikov's rule, leading to the more stable carbocation, although the electronic influence of the hydroxyl groups can affect this regioselectivity.

-

Nucleophilic Capture: A nucleophile (Nu-) attacks the intermediate to form the final addition product.

A key feature of the reactions of this compound is the potential for the hydroxyl groups to act as internal nucleophiles, leading to intramolecular cyclization. This often competes with or follows the initial electrophilic addition, yielding cyclic ethers such as substituted dihydrofurans and furans.

Reaction with Halogens (e.g., Br₂)

The addition of bromine to this compound is anticipated to proceed via a cyclic bromonium ion intermediate. This intermediate is then opened by a nucleophile.

Mechanism and Stereochemistry

The reaction is expected to proceed via an anti-addition mechanism. The attack of the bromide ion on the bromonium ion intermediate occurs from the face opposite to the bridged bromine atom. Due to the cis configuration of the starting material, this results in the formation of a racemic mixture of enantiomeric dibromides.[1]

Potential for Intramolecular Cyclization

In the presence of the hydroxyl groups, an intramolecular nucleophilic attack on the bromonium ion can occur, leading to the formation of a 3-bromo-2-(hydroxymethyl)tetrahydrofuran. The likelihood of this pathway depends on the reaction conditions.

Reaction with Hydrogen Halides (e.g., HBr)

The addition of hydrogen halides involves the protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide ion.

Mechanism and Regioselectivity

Protonation of the double bond of this compound will lead to a secondary carbocation. Due to the symmetry of the molecule, protonation at either carbon of the double bond results in the same carbocation. The subsequent attack by the bromide ion yields the 1,2-addition product.

Intramolecular Cyclization: A Dominant Pathway

Under acidic conditions, a more prominent reaction pathway is the acid-catalyzed intramolecular cyclization. Protonation of a hydroxyl group, followed by the loss of water, can lead to a resonance-stabilized allylic cation. Alternatively, protonation of the double bond can be followed by an intramolecular attack by one of the hydroxyl groups. This leads to the formation of 2,5-dihydrofuran. Further elimination of water under more forcing conditions can lead to the formation of furan (B31954).

One notable example is the oxidation of this compound with chromic acid in the presence of sulfuric acid, which yields furan in 62% yield.[2] This reaction proceeds through an acid-catalyzed cyclization and dehydration of an intermediate.[2]

Quantitative Data

While specific quantitative data for the direct electrophilic addition products of this compound are not extensively reported in readily available literature, the yield of furan from the acid-catalyzed oxidative cyclization provides a key data point.

| Reactant(s) | Product(s) | Yield (%) | Reference |

| This compound, H₂Cr₂O₇, H₂SO₄ | Furan | 62 | [2] |

Experimental Protocols

The following are illustrative protocols based on general procedures for related reactions. They should be adapted and optimized for specific research needs.

Illustrative Protocol: Acid-Catalyzed Cyclization to Furan

This protocol is adapted from the reported synthesis of furan from this compound.[2]

Materials:

-

This compound

-

Sodium dichromate dihydrate

-

Concentrated sulfuric acid

-

Water

-

250 mL reaction flask

-

Stirring apparatus

-

Dropping funnel

-

Distillation apparatus

Procedure:

-

In a 250 mL reaction flask, prepare a solution of this compound (e.g., 20.0 g) in water (e.g., 40 mL).

-

Heat the mixture rapidly to 90°C with efficient stirring.

-

Discontinue heating.

-

Prepare a solution of sodium dichromate dihydrate (e.g., 30.0 g) in aqueous sulfuric acid (e.g., 20 g of concentrated H₂SO₄ in 70 mL of water).

-

Add the dichromate solution dropwise to the stirred diol solution at a rate that maintains the reaction temperature at 90-92°C. A mixture of furan and water will begin to distill.

-

After the addition is complete (approximately 10 minutes), heat the reaction mixture to 100°C for 2-5 minutes to complete the reaction.

-

Collect the distillate, which will consist of a layer of furan and an aqueous layer.

-

Separate the furan layer and purify by distillation.

General Protocol: Bromination of this compound

This is a general procedure for the bromination of an alkene and should be adapted with caution for this compound, considering the potential for side reactions.

Materials:

-

This compound

-

Bromine

-

Carbon tetrachloride (or another inert solvent)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve this compound in an inert solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a stir bar and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred diol solution.

-

Monitor the reaction by observing the disappearance of the bromine color.

-

Once the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any excess bromine.

-

Wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by chromatography or distillation as appropriate.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Reaction pathways for electrophilic additions to this compound.

Experimental Workflow

References

Stability and Degradation of cis-2-Butene-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Butene-1,4-diol is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of resulting products. This technical guide provides an in-depth overview of the stability of this compound, potential degradation pathways under various stress conditions, and methodologies for its analysis. While specific kinetic and quantitative degradation data for this compound is limited in publicly available literature, this guide outlines the expected degradation behaviors based on its chemical structure and general principles of forced degradation studies.

Chemical and Physical Properties

This compound, with the chemical formula C₄H₈O₂, is a colorless liquid at room temperature. Its structure, featuring a cis-configured double bond flanked by two primary hydroxyl groups, imparts unique reactivity.[2] Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 88.11 g/mol | |

| Boiling Point | 235 °C | |

| Melting Point | 4-10 °C | |

| Density | 1.072 g/mL at 20 °C | |

| Refractive Index | n20/D 1.478 | |

| Solubility | Very soluble in water, ethanol, and acetone | [3] |

Potential Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a molecule by subjecting it to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[4][5] These studies help in identifying potential degradation products and understanding the degradation pathways.

Hydrolytic Degradation

Hydrolysis involves the reaction of a substance with water. Given that this compound is an alcohol, it is generally stable against hydrolysis. However, under strong acidic or basic conditions and elevated temperatures, degradation may occur.

-

Acid-Catalyzed Degradation: In the presence of strong acids, protonation of a hydroxyl group can be followed by elimination of water to form a carbocation intermediate. This can lead to isomerization to the more stable trans-isomer or cyclization to form 2,5-dihydrofuran (B41785).[6]

-

Base-Catalyzed Degradation: Strong bases are not expected to significantly degrade this compound under normal conditions as there are no readily hydrolyzable functional groups.

Oxidative Degradation

The double bond and primary alcohol functional groups in this compound are susceptible to oxidation.[7] Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[8]

-

Oxidation of Alcohol Groups: The primary alcohol groups can be oxidized to aldehydes and further to carboxylic acids.

-

Oxidation of the Double Bond: The double bond can undergo epoxidation to form an epoxide, which can be subsequently hydrolyzed to a tetrol. Oxidative cleavage of the double bond can also occur, leading to smaller carbonyl compounds.

Photolytic Degradation

Photodegradation involves the degradation of a molecule upon exposure to light.[9] Unsaturated compounds like this compound can undergo photochemical reactions.

-

Isomerization: Photo-induced isomerization from the cis to the trans isomer is a possible degradation pathway.

-

Photo-oxidation: In the presence of oxygen, photo-oxidation can lead to the formation of various oxidized products.

Thermal Degradation

Elevated temperatures can provide the energy required for various degradation reactions.

-

Isomerization: Similar to photolytic stress, thermal energy can facilitate the isomerization of the cis-isomer to the more thermodynamically stable trans-isomer.[10]

-

Dehydration: At higher temperatures, intramolecular or intermolecular dehydration may occur, leading to the formation of ethers or polymers. Cyclization to 2,5-dihydrofuran is also a potential thermal degradation pathway.[6]

The following diagram illustrates the potential degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are adapted from general ICH guidelines for forced degradation studies and should be optimized for this compound.[8] The goal is to achieve 5-20% degradation of the active substance.[11]

General Experimental Workflow

The logical flow for conducting a forced degradation study is depicted below.

Acid and Base Hydrolysis

-

Preparation: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

-

Stress Conditions: Store the solutions at 60°C and analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Analysis: Analyze the samples using a suitable stability-indicating HPLC method.

Oxidative Degradation

-

Preparation: Prepare a solution of this compound in 3% hydrogen peroxide.

-

Stress Conditions: Store the solution at room temperature and protect from light. Analyze samples at appropriate time points.

-

Analysis: Analyze the samples directly using a suitable stability-indicating HPLC method.